molecular formula C25H25N3O3S B14119265 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide

2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No.: B14119265
M. Wt: 447.6 g/mol
InChI Key: NITGHYGUEQGYFT-UHFFFAOYSA-N
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Description

2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that combines a thienopyrimidine core with dimethylphenyl and acetamide groups

Preparation Methods

The synthesis of 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide involves multiple steps, starting with the preparation of the thienopyrimidine core. This core is typically synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Once the thienopyrimidine core is prepared, it is further functionalized by introducing the dimethylphenyl and acetamide groups. This is usually achieved through a series of substitution reactions, where the appropriate reagents and conditions are carefully selected to ensure the desired functional groups are attached to the core structure. Industrial production methods may involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death or growth inhibition .

Comparison with Similar Compounds

Similar compounds to 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide include:

    1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one: This compound shares a similar core structure but has different functional groups.

    (2E)-3-[4-({2-[(4-Cyanophenyl)amino]-4-pyrimidinyl}amino)-3,5-dimethylphenyl]acrylamide: This compound has a similar pyrimidine core but different substituents.

    5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: This compound has a similar thienopyrimidine core but different functional groups

Properties

Molecular Formula

C25H25N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

2-[3-(2,3-dimethylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C25H25N3O3S/c1-5-26(19-10-6-8-16(2)14-19)22(29)15-27-21-12-13-32-23(21)24(30)28(25(27)31)20-11-7-9-17(3)18(20)4/h6-14H,5,15H2,1-4H3

InChI Key

NITGHYGUEQGYFT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC(=C4C)C)SC=C3

Origin of Product

United States

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